![molecular formula C18H14F2N2O4 B13850731 (S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid CAS No. 942196-03-4](/img/structure/B13850731.png)
(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid is a complex organic compound that features a benzimidazole core linked to a difluorochroman moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the difluorochroman group through nucleophilic substitution or other coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the benzimidazole or chroman rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid include other benzimidazole derivatives and chroman-containing molecules. Examples include:
- 2-Methyl-1H-benzo[d]imidazole-6-carboxylic Acid
- 5,7-Difluorochroman-4-yl derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
942196-03-4 |
|---|---|
Formule moléculaire |
C18H14F2N2O4 |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-2-methyl-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C18H14F2N2O4/c1-8-21-12-4-9(18(23)24)5-15(17(12)22-8)26-13-2-3-25-14-7-10(19)6-11(20)16(13)14/h4-7,13H,2-3H2,1H3,(H,21,22)(H,23,24)/t13-/m0/s1 |
Clé InChI |
ISYSUUMRBSNENL-ZDUSSCGKSA-N |
SMILES isomérique |
CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)O |
SMILES canonique |
CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)
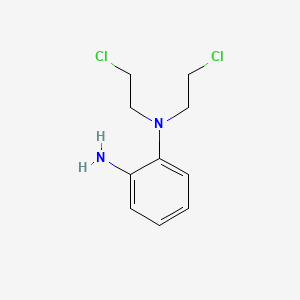
![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)

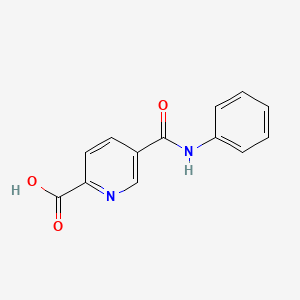
![3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)

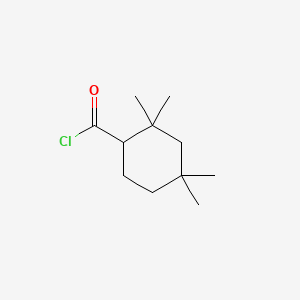
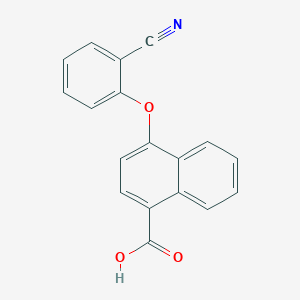
![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
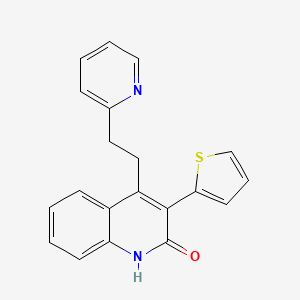
![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)

